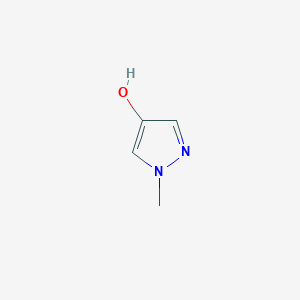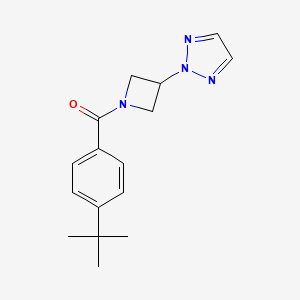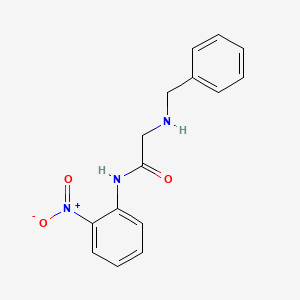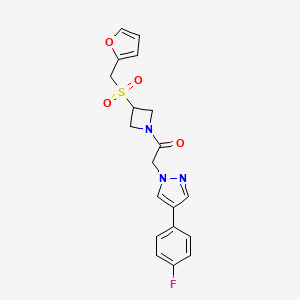
1-Methyl-1H-pyrazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-pyrazol-4-ol is a compound with the molecular formula C4H6N2O . It has a molecular weight of 98.10 g/mol . The IUPAC name for this compound is 1-methylpyrazol-4-ol . It is also known by other synonyms such as 1-methyl-4-hydroxy-1H-pyrazole and 4-Hydroxy-1-methyl-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-pyrazol-4-ol consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is InChI=1S/C4H6N2O/c1-6-3-4(7)2-5-6/h2-3,7H,1H3 .Physical And Chemical Properties Analysis
1-Methyl-1H-pyrazol-4-ol has a molecular weight of 98.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 98.048012819 g/mol . The topological polar surface area of the compound is 38 Ų .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-Methyl-1H-pyrazol-4-ol serves as a core structure in medicinal chemistry for designing compounds with potential therapeutic effects. It’s a versatile scaffold that can be modified to create a variety of bioactive molecules, particularly those with anti-inflammatory and anticancer properties .
Agrochemistry
In agrochemistry, this compound is utilized in the synthesis of pesticides and herbicides. Its derivatives are explored for their potential to protect crops from pests and diseases, contributing to increased agricultural productivity .
Coordination Chemistry
1-Methyl-1H-pyrazol-4-ol derivatives are used in coordination chemistry to form complexes with metals. These complexes have applications ranging from catalysis to materials science, where they can be used to develop new types of sensors or as building blocks for larger molecular structures .
Organometallic Chemistry
The pyrazole ring is a key component in organometallic chemistry, where it acts as a ligand to form stable complexes with metal ions. These complexes are important for catalytic processes, including those used in the synthesis of pharmaceuticals and fine chemicals .
Drug Discovery
This compound is integral to drug discovery efforts, particularly in the development of kinase inhibitors and other targeted therapies. It’s often included in compound libraries for high-throughput screening against various disease targets .
Biochemistry
In biochemistry, 1-Methyl-1H-pyrazol-4-ol is studied for its role in biological systems and its interaction with enzymes and receptors. Understanding these interactions can lead to the development of new drugs and diagnostic tools .
Pharmacology
Pharmacologically, derivatives of 1-Methyl-1H-pyrazol-4-ol are investigated for their potential effects on various biological pathways. This includes studying their potential as antileishmanial and antimalarial agents, which could lead to new treatments for these diseases .
Chemical Synthesis
Lastly, in the realm of chemical synthesis, this compound is used as a building block for constructing more complex molecules. Its reactivity allows for the creation of diverse chemical structures, which can have a wide range of applications, from materials science to pharmaceuticals .
Safety and Hazards
1-Methyl-1H-pyrazol-4-ol may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
1-Methyl-1H-pyrazol-4-ol is known to interact with several targets. It has been found to have potent antileishmanial and antimalarial activities . The compound’s primary targets include Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
A molecular docking study conducted onLm-PTR1 , a protein target in Leishmania, justified the better antileishmanial activity of a similar compound . This suggests that 1-Methyl-1H-pyrazol-4-ol may interact with its targets in a similar manner, leading to changes that inhibit the growth or survival of the pathogens.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that the compound affects pathways crucial to the survival and replication of leishmania and plasmodium species .
Result of Action
The result of 1-Methyl-1H-pyrazol-4-ol’s action is the inhibition of the growth or survival of Leishmania and Plasmodium species, leading to its antileishmanial and antimalarial effects . For instance, a similar compound displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Eigenschaften
IUPAC Name |
1-methylpyrazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-6-3-4(7)2-5-6/h2-3,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQASUNMXKLPOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrazol-4-ol | |
CAS RN |
78242-20-3 |
Source


|
| Record name | 1-Methyl-1H-pyrazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2854036.png)


![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide](/img/structure/B2854040.png)


![5-isopropyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2854047.png)
![N-[(2-methyl-4-thiazolyl)methyl]-4-phenoxybenzenesulfonamide](/img/structure/B2854049.png)

![3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2854054.png)



![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2854059.png)